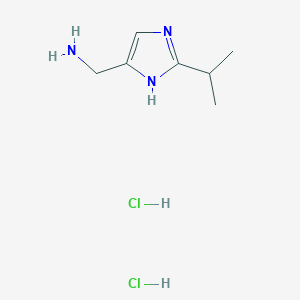

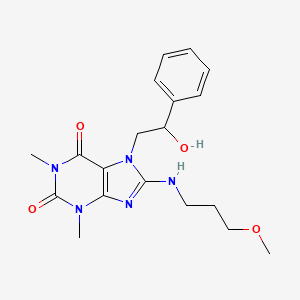

![molecular formula C13H10N2O2S B2554195 2-[(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino]thiophene-3-carbonitrile CAS No. 343375-00-8](/img/structure/B2554195.png)

2-[(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino]thiophene-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds to "2-[(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino]thiophene-3-carbonitrile" has been explored in the context of developing inhibitors for Src kinase activity. In one study, the synthesis of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles was reported, where the substituents on the C-2 phenyl and C-7 phenylamino groups were modified to establish structure-activity relationships. It was found that derivatives with various aminomethyl and aminoethyl substituents on the para position of the C-2 phenyl group retained activity, while direct attachment of an amino group led to decreased activity. Notably, replacing the C-2 phenyl group with a 3,5-substituted thiophene improved Src inhibitory activity, indicating that the thiophene moiety plays a crucial role in the activity of these compounds .

Molecular Structure Analysis

The molecular structure of these compounds significantly influences their biological activity. For instance, the presence of a 2,4-dichloro-5-methoxyphenylamino group at C-7 provided superior inhibition of Src enzymatic activity. This suggests that specific structural features are critical for the interaction with the kinase and its subsequent inhibition. The study implies that the electronic and steric properties of the substituents can modulate the activity of the compounds, which is a key consideration in the design of new inhibitors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not detailed in the provided data. However, it can be inferred that the synthesis likely involves steps such as aromatic substitution, condensation, and possibly cyclization reactions to form the thieno[3,2-b]pyridine core. The specific reactions used to introduce various substituents would be critical in determining the final activity of the synthesized compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through spectral analysis, fluorescence emission, and absorption measurements in various solvents. These studies are essential to understand the photophysical and solvatochromic properties of the compounds. For example, the dipole moment changes in the ground and excited states of the derivatives were investigated, and the effect of solvent polarity on the spectral behavior of the molecules was examined using Lippert–Mataga plots. The position of the Stokes shifts was found to depend on specific solute-solvent interactions, which are crucial in the electronic excitation of the molecules. Additionally, a relationship between fluorescence quantum efficiencies and calculated HOMO and LUMO energies by DFT calculations was examined, along with electrochemical properties using cyclic voltammetry .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

- Novel Schiff bases derived from thiophene-carbonitrile compounds have been synthesized and evaluated for their antimicrobial activities. These compounds, including close derivatives of the specified compound, showed excellent antimicrobial activity against various pathogens, indicating their potential as leads for developing new antimicrobial agents (Puthran et al., 2019).

Structural Analysis and Electrochemical Properties

Structural analysis through X-ray crystallography has been conducted on related thiophene-carbonitrile derivatives. These studies provide detailed insights into the molecular structure, facilitating a deeper understanding of their reactivity and interaction with biological targets. For instance, compounds structurally similar to the specified compound have been analyzed to understand their crystal packing and hydrogen bond interactions (Ganapathy et al., 2015).

Thiophene-based imine compounds, including derivatives of the specified compound, have been investigated for their electrochemical and photophysical properties. These studies are crucial for the development of materials with potential applications in electronic devices and sensors (Yildiz et al., 2017).

Corrosion Inhibition

- Computational studies on quinoline derivatives structurally related to thiophene-carbonitrile compounds have explored their corrosion inhibition properties. Such research is significant for identifying new materials that can protect metals from corrosion, with applications in various industries, including construction and manufacturing (Erdoğan et al., 2017).

Biological Activities

- Derivatives of thiophene-carbonitrile have been assessed for their antifungal activities, showcasing the compound's potential as a basis for developing antifungal agents. This research is indicative of the compound's application in pharmaceuticals, particularly in addressing fungal infections (Scotti et al., 2012).

Safety and Hazards

Zukünftige Richtungen

The compound and its metal complexes have been studied for their β-glucuronidase enzyme inhibition properties. The metal complexes were found to be more active than the parent ligand and even the standard drug. This suggests that zinc-based metallodrugs could be developed for the treatment of diseases associated with the β-glucuronidase enzyme .

Eigenschaften

IUPAC Name |

2-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c1-17-12-6-9(2-3-11(12)16)8-15-13-10(7-14)4-5-18-13/h2-6,8,16H,1H3/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPOPCUDUZQBMH-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NC2=C(C=CS2)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/C2=C(C=CS2)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino]thiophene-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2554113.png)

![4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2554119.png)

![Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate](/img/structure/B2554123.png)

![N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2554124.png)

![N-(3-acetylphenyl)-2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2554126.png)

![N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide](/img/structure/B2554131.png)

![Methyl 2-(thiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2554134.png)